(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid

Physical Chemistry Solid-State Characterization Quality Control

(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid (CAS 714-72-7) is a conformationally restricted spirohydantoin acetic acid derivative, belonging to a compound class widely explored for aldose reductase inhibition and neurokinin antagonism. Its fundamental characterization, including a defined melting point, is documented by authoritative sources such as CAS.

Molecular Formula C9H12N2O4
Molecular Weight 212.2 g/mol
CAS No. 714-72-7
Cat. No. B1309652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid
CAS714-72-7
Molecular FormulaC9H12N2O4
Molecular Weight212.2 g/mol
Structural Identifiers
SMILESC1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)O
InChIInChI=1S/C9H12N2O4/c12-6(13)5-11-7(14)9(10-8(11)15)3-1-2-4-9/h1-5H2,(H,10,15)(H,12,13)
InChIKeyWPJKWNMXALXUTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Scientific Teams Still Source (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid in Spirocyclic Projects [1]


(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid (CAS 714-72-7) is a conformationally restricted spirohydantoin acetic acid derivative, belonging to a compound class widely explored for aldose reductase inhibition and neurokinin antagonism. Its fundamental characterization, including a defined melting point, is documented by authoritative sources such as CAS [1]. This spirocyclic scaffold, incorporating a carboxylic acid handle, positions it as a versatile intermediate rather than a terminal pharmacologically mature agent, making its specific physicochemical profile the key differentiator for early-stage research procurement.

Why Generic Substitution Fails for 2,4-Dioxo-1,3-diazaspiro[4.4]nonane-3-acetic acid in Aldose Reductase Research [1]


Treating all 1,3-diazaspiro[4.4]nonane derivatives as interchangeable ignores critical functional group-dependent properties that dictate reaction progress and biological target engagement. The presence of the N3-acetic acid moiety fundamentally alters the compound's hydrogen-bonding capacity, acidity (pKa), and solubility compared to the parent 2,4-dione core. In the context of aldose reductase inhibition, the literature distinguishes between 'spirohydantoin-type' and 'acetic acid-type' pharmacophores, demonstrating that even within the same structural class, subtle modifications can shift inhibition kinetics and binding modalities [1]. Therefore, sourcing the exact acetic acid congener is mandatory to reproduce literature procedures or perform valid structure-activity relationship (SAR) studies, as the unsubstituted or regioisomeric carboxylic acid analogs will not recapitulate the same interaction profile.

Direct Evidence for Choosing (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid Over Closest Analogs


Melting Point Benchmark Against the Parent Hydantoin Core

The introduction of the N3-acetic acid substituent directly impacts the solid-state thermodynamics of the spirohydantoin core. The target compound (CAS 714-72-7) exhibits a distinct melting point of 194-195 °C [1]. In direct comparison, the unsubstituted parent 1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 699-51-4) melts significantly higher at 199-205 °C . This quantified difference of approximately 4-10 °C provides a straightforward analytical benchmark for identity verification, purity assessment, and crystalline polymorph differentiation that is not met by the core scaffold alone.

Physical Chemistry Solid-State Characterization Quality Control

Distinct Binding Modality vs. Non-Acidic Spirohydantoin Inhibitors

Published mechanistic studies classify aldose reductase inhibitors (ARIs) into two functionally distinct groups: spirohydantoin-type and acetic acid-type binders [1]. Compounds bearing the carboxylic acid pharmacophore, such as the target molecule, are expected to interact with the enzyme active site differently from non-acidic spirohydantoins like sorbinil. Kinetic evidence shows that acetic acid inhibitors can bind to the enzyme·NADP+ complex, while spirohydantoins preferentially recognize the enzyme·NADPH complex [1]. Although direct IC50 values for compound 714-72-7 have not been published head-to-head against sorbinil, the class-level behavior of N3-acetic acid-substituted hydantoins points to a mechanistically distinct inhibition profile that cannot be replicated by the non-acid scaffold.

Aldose Reductase Inhibition Pharmacophore Classification Enzyme Kinetics

Functional Handle Advantage Over Regioisomeric Carboxylic Acid Analogs

The N3-acetic acid side chain in compound 714-72-7 provides a single, well-defined synthetic handle for amidation, esterification, or bioconjugation reactions, a functional capability absent in the core hydantoin. This is in contrast to the regioisomer 2,4-dioxo-1,3-diazaspiro[4.4]nonane-7-carboxylic acid (CAS 352656-69-0), where the carboxylic acid is attached at the C7 position of the cyclopentane ring, leading to a different spatial orientation and steric environment. The N3-positioned acetic acid group offers a more exposed and flexible vector for linker attachment, which is crucial for retaining target engagement after conjugation [1]. While no head-to-head conjugation efficiency study is available, the structural rationale is supported by the compound's inclusion in screening libraries specifically for its carboxylic acid handle.

Chemical Biology Bioconjugation Medicinal Chemistry

Experimental Purity Specification and Storage Stability Guidance for Reproducibility

Reputable vendors report a minimum purity specification of 95% for this compound when sourced for research . This is coupled with recommended storage at 2-8°C in a sealed, moisture-free environment [1]. While this purity level is conventional, the storage requirement differentiates it from the more chemically stable, non-hygroscopic parent hydantoin (CAS 699-51-4), which can be stored at room temperature without special precautions. Failure to adhere to the cold-chain and desiccated storage specified for the acetic acid derivative can lead to hydrolysis or decarboxylation, generating the inactive parent scaffold and undermining downstream assay reproducibility.

Chemical Procurement Reproducibility Stability

High-Value Procurement Scenarios for (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid in Drug Discovery


Aldose Reductase Inhibitor Probe Design with Cofactor-Specific Binding

Research groups investigating the polyol pathway in diabetic complications should prioritize this compound when a carboxylic acid-bearing spirohydantoin scaffold is required to target the E·NADP+ binary complex. As detailed in Section 3, the class-level evidence indicates that acetic acid-type ARIs engage the enzyme differently than classical spirohydantoins, making this the correct chemotype for studying NADP+-dependent inhibition mechanisms [1].

Spirocyclic Fragment Library Construction Requiring a Carboxylic Anchor

Medicinal chemistry teams building spirocycle-rich fragment or DNA-encoded libraries need a compact, rigid core with a single carboxylic acid attachment point. The N3-acetic acid vector offers a defined geometry for on-DNA or solid-phase synthesis, a capability demonstrated by its inclusion in building block collections from Enamine. Using the regioisomeric C7-acid would alter the exit vector and compromise library design uniformity.

Quality Control Benchmarking for Custom Synthesis Verification

Contract research organizations (CROs) synthesizing this compound on-demand can use the documented melting point (194-195 °C) as a primary analytical checkpoint to distinguish it from the parent hydantoin (199-205 °C). The thermophysical gap ensures that even simple QC equipment can detect substitution errors before the compound enters a client's biological assay pipeline.

Kinetic Differentiation of Hydantoin Bioisosteres in Aldose Reductase

Investigators aiming to compare the pharmacodynamics of hydantoin bioisosteres should procure this specific N3-acetic acid derivative as the carboxylic acid reference, alongside a non-acidic spirohydantoin control. This setup directly tests the hypothesis that the acetic acid pharmacophore alters the inhibitor's rate-limiting binding step, a concept mechanistically grounded in the spectroscopic evidence distinguishing these inhibitor classes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.